Melanotan II Acetic Acid Salt Melanotan II Acetic Acid Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200519
InChI:
SMILES:
Molecular Formula: C₅₀H₆₉N₁₅O₉ .(xCH₃COOH)
Molecular Weight: 1024.186005

Melanotan II Acetic Acid Salt

CAS No.:

Cat. No.: VC0200519

Molecular Formula: C₅₀H₆₉N₁₅O₉ .(xCH₃COOH)

Molecular Weight: 1024.186005

* For research use only. Not for human or veterinary use.

Melanotan II Acetic Acid Salt -

Specification

Molecular Formula C₅₀H₆₉N₁₅O₉ .(xCH₃COOH)
Molecular Weight 1024.186005

Introduction

Chemical Identity and Structure

Melanotan II Acetic Acid Salt is a cyclic heptapeptide with distinct structural characteristics that confer its biological activity. The compound's chemical identity is defined by several key parameters.

Basic Chemical Information

PropertyValue
CAS Number121062-08-6 (free base)
Molecular FormulaC₅₀H₆₉N₁₅O₉ · xC₂H₄O₂
Molecular Weight1024.18 g/mol (free base basis)
SequenceXDHFRWK
IUPAC CondensedAc-Nle-Asp(1)-His-Phe-Arg-Trp-Lys(1)-NH₂
Physical AppearanceWhite lyophilized solid

The compound is formally identified as N-Acetyl-L-norleucyl-L-α-aspartyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysinamide cyclic (2→7)-peptide acetic acid salt . This complex nomenclature reflects its peptide structure and cyclic nature, which are crucial for its biological activity.

Structural Characteristics

Melanotan II Acetic Acid Salt features a cyclic structure formed through lactamization between the side chain of aspartic acid and the ε-amino group of lysine. This structural configuration is represented by the sequence Ac-Nle-cyclo[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂ . The D-phenylalanine residue in position 7 is particularly significant, as it contributes to the compound's conformational properties and receptor binding characteristics.

The chemical structure can be further defined using standard chemical identifiers:

  • InChI Key: JDKLPDJLXHXHNV-MFVUMRCOSA

  • SMILES: CCCCC@@HNC(=O)C

Physical and Chemical Properties

Melanotan II Acetic Acid Salt possesses specific physical and chemical properties that influence its stability, solubility, and potential applications in research and therapeutic contexts.

Solubility and Stability

The compound demonstrates solubility in water at approximately 5 mg/mL . This relatively good water solubility facilitates its preparation for experimental applications, particularly for subcutaneous injection, which is the most common route of administration studied.

Regarding stability, the compound requires specific storage conditions:

  • Recommended storage temperature: -20°C

  • Shipped in dry ice to maintain stability during transport

  • Post-reconstitution stability is limited, raising concerns about multiple-use applications

Analytical Profile

Analytical characterization of Melanotan II Acetic Acid Salt typically includes:

Analytical ParameterSpecification
Purity≥95% (HPLC)
FormLyophilized solid
ColorWhite
Quality Level200

Pharmacological Profile

Mechanism of Action

Melanotan II Acetic Acid Salt functions as a potent, non-selective melanocortin receptor agonist. It affects multiple receptor subtypes including MC1, MC3, MC4, and MC5 receptors . These receptors are involved in regulating various physiological systems:

ReceptorPrimary Function
MC1Pigmentation
MC3/MC4Energy homeostasis
MC4Sexual function
MC5Exocrine function

Specifically, Melanotan II has been characterized as an MC3-R/MC4-R melanocortin agonist in biochemical studies . Its melanogenic effects result from stimulation of the MC1 receptor, which triggers increased production of eumelanin in melanocytes, subsequently enhancing skin pigmentation .

Pharmacokinetics

The compound is typically administered via subcutaneous injection, although nasal administration formulations have also been reported . After administration, it acts systematically through its effects on various melanocortin receptors throughout the body.

Research Applications

Experimental Studies

Research applications of Melanotan II Acetic Acid Salt have explored several physiological effects:

  • Metabolic Effects: Studies have examined its inhibitory effects on feeding behavior and energy expenditure in rats, suggesting potential applications in appetite regulation .

  • Dermatological Applications: The compound induces melanogenesis, increasing skin pigmentation without requiring UV exposure . This property has prompted interest in potential photoprotective applications.

  • Sexual Function: Originally developed for investigating sexual dysfunction, research has examined its effects on sexual desire and penile erection .

Current Research Status

Despite initial research interest, formal clinical development of Melanotan II was abandoned when development shifted toward bremelanotide, one of its metabolites . Currently, Melanotan II remains classified as a research chemical, with its use primarily limited to laboratory investigations.

Reported Adverse EffectsSystem Affected
Renal dysfunctionRenal
RhabdomyolysisMuscular
Changes in mole size and pigmentationDermatological
PriapismReproductive
Posterior reversible encephalopathy syndromeNeurological
Nausea, flushingGastrointestinal/Vascular
Shortness of breath, chest painRespiratory/Cardiovascular
Abdominal cramping and painGastrointestinal
Dizziness and lethargyNeurological

Additionally, concerns have been raised regarding:

  • Microbial contamination in unregulated products

  • Stability issues with multi-dose vials after reconstitution

  • Infection risks related to injection administration

  • Absence of quality control in unregulated preparations

Risk-Benefit Assessment

The Australian TGA's Advisory Committee on Medicines Scheduling (ACMS) concluded that there is "no body of evidence demonstrating therapeutic benefits of melanotan II," while numerous health risks have been documented . This unfavorable risk-benefit profile has contributed to regulatory restrictions on its use.

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